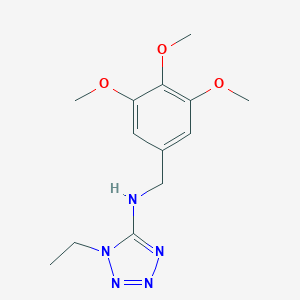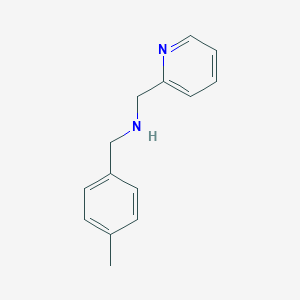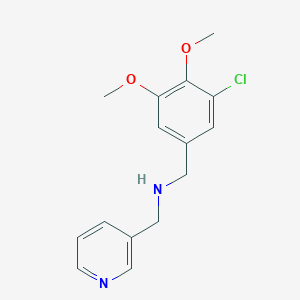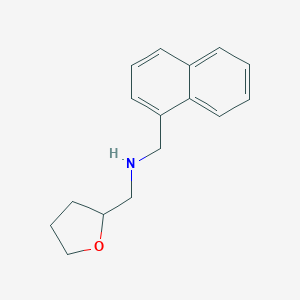![molecular formula C21H22N2O3S B276759 2-[(diphenylmethyl)sulfanyl]-5-(2-ethoxyethyl)-6-hydroxypyrimidin-4(3H)-one](/img/structure/B276759.png)
2-[(diphenylmethyl)sulfanyl]-5-(2-ethoxyethyl)-6-hydroxypyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(diphenylmethyl)sulfanyl]-5-(2-ethoxyethyl)-6-hydroxypyrimidin-4(3H)-one, also known as DPMSP, is a synthetic compound that has been studied extensively for its potential applications in scientific research. This molecule is of particular interest due to its unique structure and properties, which make it a promising candidate for a variety of research applications. In
Applications De Recherche Scientifique
2-[(diphenylmethyl)sulfanyl]-5-(2-ethoxyethyl)-6-hydroxypyrimidin-4(3H)-one has been studied extensively for its potential applications in scientific research. One of the most promising areas of research involves the use of 2-[(diphenylmethyl)sulfanyl]-5-(2-ethoxyethyl)-6-hydroxypyrimidin-4(3H)-one as a tool for studying the function of certain proteins in the body. Specifically, 2-[(diphenylmethyl)sulfanyl]-5-(2-ethoxyethyl)-6-hydroxypyrimidin-4(3H)-one has been shown to bind to and inhibit the activity of a protein called glycogen synthase kinase-3 (GSK-3), which plays a key role in a variety of cellular processes.
Mécanisme D'action
The mechanism of action of 2-[(diphenylmethyl)sulfanyl]-5-(2-ethoxyethyl)-6-hydroxypyrimidin-4(3H)-one involves its ability to bind to the active site of GSK-3, thereby inhibiting its activity. This inhibition leads to a variety of downstream effects, including the regulation of glycogen metabolism, protein synthesis, and cell survival. Additionally, 2-[(diphenylmethyl)sulfanyl]-5-(2-ethoxyethyl)-6-hydroxypyrimidin-4(3H)-one has been shown to have anti-inflammatory effects, which may be related to its ability to inhibit GSK-3 activity.
Biochemical and Physiological Effects
2-[(diphenylmethyl)sulfanyl]-5-(2-ethoxyethyl)-6-hydroxypyrimidin-4(3H)-one has a variety of biochemical and physiological effects, many of which are related to its ability to inhibit GSK-3 activity. For example, 2-[(diphenylmethyl)sulfanyl]-5-(2-ethoxyethyl)-6-hydroxypyrimidin-4(3H)-one has been shown to regulate glycogen metabolism by increasing the activity of glycogen synthase, an enzyme involved in glycogen synthesis. Additionally, 2-[(diphenylmethyl)sulfanyl]-5-(2-ethoxyethyl)-6-hydroxypyrimidin-4(3H)-one has been shown to regulate protein synthesis by inhibiting the activity of eukaryotic translation initiation factor 2B (eIF2B), a protein involved in protein synthesis. Finally, 2-[(diphenylmethyl)sulfanyl]-5-(2-ethoxyethyl)-6-hydroxypyrimidin-4(3H)-one has been shown to have anti-inflammatory effects by inhibiting the activity of nuclear factor-kappa B (NF-kB), a protein involved in the regulation of inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-[(diphenylmethyl)sulfanyl]-5-(2-ethoxyethyl)-6-hydroxypyrimidin-4(3H)-one in lab experiments is its specificity for GSK-3 inhibition. Unlike other compounds that inhibit multiple kinases, 2-[(diphenylmethyl)sulfanyl]-5-(2-ethoxyethyl)-6-hydroxypyrimidin-4(3H)-one has been shown to specifically inhibit GSK-3 activity. Additionally, 2-[(diphenylmethyl)sulfanyl]-5-(2-ethoxyethyl)-6-hydroxypyrimidin-4(3H)-one has been shown to have relatively low toxicity in vitro, making it a safe and effective tool for studying the function of GSK-3. However, one of the main limitations of using 2-[(diphenylmethyl)sulfanyl]-5-(2-ethoxyethyl)-6-hydroxypyrimidin-4(3H)-one in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain experimental conditions.
Orientations Futures
There are many potential future directions for research involving 2-[(diphenylmethyl)sulfanyl]-5-(2-ethoxyethyl)-6-hydroxypyrimidin-4(3H)-one. One promising area of research involves the use of 2-[(diphenylmethyl)sulfanyl]-5-(2-ethoxyethyl)-6-hydroxypyrimidin-4(3H)-one as a tool for studying the role of GSK-3 in various disease states, such as Alzheimer's disease and diabetes. Additionally, researchers may explore the use of 2-[(diphenylmethyl)sulfanyl]-5-(2-ethoxyethyl)-6-hydroxypyrimidin-4(3H)-one as a potential therapeutic agent for these and other diseases. Finally, researchers may investigate the development of new compounds that are structurally similar to 2-[(diphenylmethyl)sulfanyl]-5-(2-ethoxyethyl)-6-hydroxypyrimidin-4(3H)-one, with the goal of improving its solubility and other properties for use in future research.
Méthodes De Synthèse
The synthesis of 2-[(diphenylmethyl)sulfanyl]-5-(2-ethoxyethyl)-6-hydroxypyrimidin-4(3H)-one involves several steps, including the reaction of 2-ethoxyethylamine with 6-chloro-4(3H)-pyrimidinone to form 5-(2-ethoxyethyl)-6-chloropyrimidin-4(3H)-one. This intermediate is then reacted with diphenylmethylthiol to form 2-[(diphenylmethyl)sulfanyl]-5-(2-ethoxyethyl)-6-chloropyrimidin-4(3H)-one. Finally, the chloro group is replaced with a hydroxyl group through a reaction with sodium hydroxide, resulting in the formation of 2-[(diphenylmethyl)sulfanyl]-5-(2-ethoxyethyl)-6-hydroxypyrimidin-4(3H)-one.
Propriétés
Nom du produit |
2-[(diphenylmethyl)sulfanyl]-5-(2-ethoxyethyl)-6-hydroxypyrimidin-4(3H)-one |
|---|---|
Formule moléculaire |
C21H22N2O3S |
Poids moléculaire |
382.5 g/mol |
Nom IUPAC |
2-benzhydrylsulfanyl-5-(2-ethoxyethyl)-4-hydroxy-1H-pyrimidin-6-one |
InChI |
InChI=1S/C21H22N2O3S/c1-2-26-14-13-17-19(24)22-21(23-20(17)25)27-18(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,18H,2,13-14H2,1H3,(H2,22,23,24,25) |
Clé InChI |
KKBNAJQSJXILSU-UHFFFAOYSA-N |
SMILES |
CCOCCC1=C(N=C(NC1=O)SC(C2=CC=CC=C2)C3=CC=CC=C3)O |
SMILES canonique |
CCOCCC1=C(N=C(NC1=O)SC(C2=CC=CC=C2)C3=CC=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-{[5-(2-fluorophenyl)furan-2-yl]methyl}ethanamine](/img/structure/B276677.png)

![N-{4-[(3-chlorobenzyl)oxy]-3-methoxybenzyl}-N-methylamine](/img/structure/B276681.png)
![N-{4-[(3-chlorobenzyl)oxy]-3-methoxybenzyl}-N-ethylamine](/img/structure/B276682.png)
![2-{2-Bromo-4-[(isopropylamino)methyl]-6-methoxyphenoxy}acetamide](/img/structure/B276685.png)


![N-[(2-ethoxy-1-naphthyl)methyl]-N-(2H-tetraazol-5-yl)amine](/img/structure/B276695.png)
![N-[(2-methoxy-1-naphthyl)methyl]-N-(2H-tetraazol-5-yl)amine](/img/structure/B276696.png)

![N-(5-chloro-2-ethoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine](/img/structure/B276700.png)

![N-{3-[(4-chlorobenzyl)oxy]benzyl}-N-(tetrahydro-2-furanylmethyl)amine](/img/structure/B276702.png)